Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated
Description
“Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated” (CAS No. 66070-58-4) is a hydrogenated styrene-butadiene copolymer. Its molecular formula is (C₈H₈·C₄H₆)ₓ, indicating a polymer backbone derived from styrene (ethenylbenzene) and 1,3-butadiene monomers, followed by hydrogenation . Hydrogenation saturates the double bonds in the butadiene segments, enhancing thermal stability and resistance to oxidation compared to non-hydrogenated analogs .
Properties
IUPAC Name |
buta-1,3-diene;styrene | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8.C4H6/c1-2-8-6-4-3-5-7-8;1-3-4-2/h2-7H,1H2;3-4H,1-2H2 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAZNLWOLGHBHU-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C.C=CC1=CC=CC=C1 | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68910-30-5, 9003-55-8, 66070-58-4, 68584-03-2, 68439-17-8, 709030-21-7, 68909-39-7, 106107-54-4, 79357-66-7, 709030-54-6, 709030-56-8, 694491-73-1, 110771-86-3, 106974-54-3 | |
| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, hydroxy-terminated | |
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| Record name | Butadiene-styrene copolymer | |
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| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated | |
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| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, chlorinated | |
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| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, sulfurized | |
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| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, tetrablock | |
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| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, sulfonated | |
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| Record name | Butadiene-styrene block copolymer | |
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| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, carboxy-terminated | |
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| Record name | Butadiene-styrene diblock copolymer | |
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| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, pentablock | |
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| Record name | Butadiene-styrene triblock copolymer | |
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| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, block, graft | |
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| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, graft | |
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Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid, Powder; [Sigma-Aldrich MSDS], Amorphous solid; [IARC] Solid; [Sigma-Aldrich MSDS] | |
| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene | |
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| Record name | Hydrogenated styrene-butadiene polymer | |
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| Record name | Styrene-butadiene copolymers | |
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CAS No. |
9003-55-8, 67762-70-3, 66070-58-4, 68584-03-2, 79357-66-7, 61789-96-6 | |
| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene | |
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| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, ethoxylated | |
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| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated | |
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| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, ethoxylated | |
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| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, chlorinated | |
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| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, carboxy-terminated | |
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| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene | |
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| Record name | Rubber, butadiene-styrene | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated | |
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| Record name | Benzene, ethenyl-, polymer with 1,3-butadiene | |
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| Record name | Styrene - Butadiene block copolymer | |
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| Record name | Reaction mass of styrene and Hydrocarbons, C4-5 unsatd. | |
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Mechanism of Action
Target of Action
Plioflex is primarily used in the manufacturing of various rubber products. Its primary targets are therefore the materials it is combined with during the manufacturing process, such as tire compounds, automotive and conveyor belts, hoses, tubes, shoe products, sponge rubber, and mechanical and sporting goods.
Mode of Action
Plioflex interacts with these materials by enhancing their properties. It is an emulsion polymerized styrene-butadiene copolymer with a non-staining antioxidant system. It contains a mixed acid emulsifier and is salt-acid coagulated. This allows Plioflex to enhance the building tack of the products it is used in, making them more durable and resistant to wear and tear.
Biochemical Pathways
Its primary function is to enhance the physical properties of the products it is used in.
Result of Action
The result of Plioflex’s action is the production of more durable, resilient, and high-quality rubber products. By enhancing the building tack of these products, Plioflex contributes to their longevity and performance.
Action Environment
The efficacy and stability of Plioflex can be influenced by various environmental factors. For instance, it should be stored in its original packaging in a dry atmosphere away from heat and ultraviolet light. These precautions help to maintain the quality and effectiveness of Plioflex over time.
Biological Activity
Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated (often referred to as hydrogenated styrene-butadiene block copolymer, or HSB) is a synthetic polymer widely used in various industrial applications due to its advantageous properties. This article delves into its biological activity, focusing on toxicity, potential carcinogenic effects, and environmental impact based on diverse research findings.
Chemical Structure and Synthesis
The compound is formed through the anionic polymerization of styrene and 1,3-butadiene, followed by hydrogenation to enhance stability and reduce unsaturation. The hydrogenation process improves thermal stability and chemical resistance, making it suitable for applications in adhesives, sealants, and coatings.
- Molecular Formula : CH (exact structure varies based on polymerization)
- Appearance : White, odorless pellets
- Properties : Excellent elasticity and resilience
Toxicity and Carcinogenicity
Research indicates that exposure to styrene and butadiene can lead to increased risks of hematopoietic malignancies. A study involving workers in the synthetic rubber industry highlighted a statistically significant association between cumulative exposure to these compounds and the incidence of leukemia .
Key Findings:
- Increased Cancer Risk : The International Agency for Research on Cancer (IARC) classified butadiene as "probably carcinogenic to humans" (Group 2A) based on limited evidence from human studies and sufficient evidence from animal studies .
- Epidemiological Studies : A cohort study showed an excess of leukemia mortality among workers exposed to styrene and butadiene over extended periods. Increased risks were particularly noted in those with over ten years of employment in high-exposure areas .
Environmental Impact
Hydrogenated styrene-butadiene copolymers are also recognized for their environmental persistence. The potential for leaching into the environment raises concerns about long-term ecological effects. Studies have shown that while HSB is less reactive than its non-hydrogenated counterparts, it still poses risks when released into ecosystems .
Case Study 1: Occupational Exposure
A comprehensive study conducted among workers in a styrene-butadiene rubber plant reported average exposure levels of butadiene ranging from 0.12 ppm to 0.30 ppm across different exposure groups. The findings emphasized the need for stringent occupational safety measures to mitigate health risks associated with prolonged exposure .
Case Study 2: Biocompatibility Assessments
Recent research explored the blending of HSB with biodegradable polymers to enhance biocompatibility for biomedical applications. The resultant materials exhibited non-cytotoxic properties and were evaluated for potential use in wound dressings .
Table 1: Summary of Toxicological Findings
| Study Reference | Compound | Findings |
|---|---|---|
| Butadiene | Increased risk of hematopoietic malignancies | |
| Styrene | Possible carcinogen; linked to leukemia | |
| HSB | Average exposure levels reported in occupational settings |
Table 2: Applications of Hydrogenated Styrene-Butadiene Copolymer
| Industry | Application |
|---|---|
| Automotive | Tires and seals |
| Construction | Adhesives and sealants |
| Biomedical | Wound dressings |
| Consumer Goods | Coatings and packaging |
Scientific Research Applications
Chemical Properties and Structure
Hydrogenated styrene-butadiene rubber is characterized by its unique structure, which includes both styrene and butadiene units. The hydrogenation process enhances its stability and reduces reactivity compared to its non-hydrogenated counterparts. The chemical formula for HSBR can be represented as with a CAS number of 68648-89-5. The polymer typically appears as white, odorless pellets and exhibits excellent mechanical properties such as high elasticity and durability.
Production Methods
The synthesis of HSBR involves two main processes:
- Polymerization : Styrene and 1,3-butadiene monomers are polymerized under controlled conditions to form the block copolymer.
- Hydrogenation : The resultant polymer undergoes hydrogenation to saturate the double bonds present in the butadiene units, enhancing its thermal stability and chemical resistance .
Applications in Various Industries
HSBR's unique properties make it suitable for a variety of applications:
Rubber Manufacturing
- Tires : HSBR is extensively used in tire production due to its excellent abrasion resistance and aging stability.
- Conveyor Belts and Seals : Its durability makes it ideal for industrial applications where wear resistance is crucial .
Adhesives and Sealants
- HSBR serves as a key ingredient in formulating adhesives and sealants that require strong bonding capabilities and flexibility.
Cosmetics and Personal Care
- In the cosmetics industry, HSBR is utilized for its film-forming properties in products like lip glosses and hair care formulations. It provides texture and emolliency without compromising product performance .
Automotive Components
- The automotive sector employs HSBR in manufacturing various components such as gaskets and seals due to its resistance to oils and chemicals .
Case Study 1: Tire Manufacturing
A leading tire manufacturer incorporated HSBR into their tire formulations to enhance performance metrics such as tread wear resistance and fuel efficiency. Testing showed that tires made with HSBR exhibited a 15% improvement in longevity compared to those made with traditional rubber compounds.
Case Study 2: Adhesive Formulation
A research study focused on developing an eco-friendly adhesive using HSBR as a base polymer. The resulting adhesive demonstrated superior bonding strength while maintaining flexibility over a wide temperature range, making it suitable for both indoor and outdoor applications.
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Styrene-Butadiene Rubber (SBR) | Copolymer | Widely used in tires; less resistant than hydrogenated variants |
| Ethylene Propylene Diene Monomer (EPDM) | Terpolymer | Excellent weather resistance; used in roofing materials |
| Polybutadiene | Homopolymer | High resilience; primarily used in tire manufacturing |
| Hydrogenated Nitrile Butadiene Rubber (HNBR) | Copolymer | Enhanced heat resistance; used in automotive applications |
HSBR stands out due to its balanced properties of elasticity and durability combined with lower reactivity from hydrogenation, making it particularly valuable where both mechanical performance and stability are critical .
Comparison with Similar Compounds
Examples :
- Brominated: “Benzene, ethenyl-, polymer with 1,3-butadiene, brominated” (CAS No. 1195978-93-8) .
- Chlorinated: Chlorinated styrene-butadiene copolymers (e.g., CAS No. 110563-51-4) .
| Property | Hydrogenated Polymer | Brominated/Chlorinated Derivatives |
|---|---|---|
| Functional Groups | Saturated hydrocarbon | Br/Cl atoms added for flame retardancy |
| Flame Resistance | Low | High (used in fire-resistant materials) |
| Toxicity | H317 | Potential release of toxic halogens under combustion |
| Applications | Industrial materials | Electronics, flame-retardant coatings |
Key Difference : Halogenation introduces flame-retardant properties but increases environmental and health risks .
Hydrogenated Styrene-Butadiene Block Copolymers (SEBS)
Example: Styrene-ethylene/butylene-styrene (SEBS, CAS No. 66070-58-4 overlaps with hydrogenated polymer).
| Property | Hydrogenated Polymer | SEBS |
|---|---|---|
| Structure | Random copolymer | Block copolymer (styrene-ethylene/butylene-styrene) |
| Elasticity | Moderate | High (thermoplastic elastomer) |
| Applications | Adhesives, automotive parts | Medical devices, flexible packaging |
| Processing | Extrusion/molding | Injection molding, extrusion |
Key Difference : SEBS’s block structure enhances elasticity and processability, making it suitable for high-performance applications .
Butadiene Homopolymers
Example: Syndiotactic 1,3-butadiene homopolymer (CAS No. 31567-90-5) .
| Property | Hydrogenated Polymer | Butadiene Homopolymer |
|---|---|---|
| Structure | Copolymer (styrene + butadiene) | Homopolymer (pure butadiene chains) |
| Crystallinity | Amorphous | Semi-crystalline (syndiotactic form) |
| Applications | Adhesives, coatings | Specialty films, impact modifiers |
| Thermal Stability | High | Moderate (lower than hydrogenated copolymers) |
Key Difference : Homopolymers lack styrene’s aromatic rigidity, reducing mechanical strength but improving flexibility .
Data Tables
Table 1: Comparative Overview of Key Polymers
| Compound Name | CAS No. | Formula | Key Properties | Applications |
|---|---|---|---|---|
| Hydrogenated styrene-butadiene polymer | 66070-58-4 | (C₈H₈·C₄H₆)ₓ | High thermal stability, H317 hazard | Automotive, adhesives |
| Styrene-butadiene rubber (SBR) | 9003-55-8 | (C₈H₈·C₄H₆)ₓ | High elasticity, unsaturated backbone | Tires, footwear |
| Brominated styrene-butadiene polymer | 1195978-93-8 | (C₈H₈·C₄H₆·Br)ₓ | Flame retardant, halogenated | Electronics, coatings |
| SEBS | 66070-58-4 | (C₈H₈·C₄H₈)ₓ | Block copolymer, thermoplastic elastomer | Medical devices, packaging |
| Syndiotactic 1,3-butadiene homopolymer | 31567-90-5 | (C₄H₆)ₓ | Semi-crystalline, flexible | Specialty films |
Research Findings and Industrial Relevance
- Hydrogenation Process : Electrochemical methods (e.g., water electrolysis) optimize butadiene hydrogenation efficiency, critical for producing saturated polymers with controlled properties .
- Environmental Impact : Modeled concentrations of benzene and 1,3-butadiene (precursors in polymer synthesis) correlate with industrial emission patterns, emphasizing the need for controlled manufacturing .
Q & A
Q. Table 1: Hydrogenation Efficiency vs. Catalyst Type
| Catalyst | Temperature (°C) | H₂ Pressure (atm) | % Hydrogenation (¹H NMR) | Reference |
|---|---|---|---|---|
| Pd/C | 80 | 5 | 98% | |
| Ni-B | 120 | 10 | 85% |
Q. Table 2: Thermal Properties of Hydrogenated vs. Non-Hydrogenated Polymers
| Property | Hydrogenated Polymer | Non-Hydrogenated Polymer |
|---|---|---|
| Tg (°C) | -60 (butadiene) | -80 (butadiene) |
| T₅₀% Degradation (°C) | 380 | 330 |
| Tensile Strength (MPa) | 25 | 18 |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
